molecular formula C8H13NO2 B6329315 (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol CAS No. 1213482-83-7

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Cat. No.: B6329315
CAS No.: 1213482-83-7
M. Wt: 155.19 g/mol
InChI Key: XCFRGGIJURNRMY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral compound with a furan ring substituted with a methyl group at the 5-position and an amino alcohol moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylfuran-2-carbaldehyde.

    Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are often employed to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: 3-(5-methylfuran-2-yl)propanal.

    Reduction: 3-(5-methylfuran-2-yl)propan-1-ol.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.

Biology and Medicine

    Enzyme Inhibitors: Investigated as inhibitors for specific enzymes involved in metabolic pathways.

Industry

    Catalysis: Used in catalytic processes for the production of fine chemicals.

    Material Science:

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(5-methylthiophen-2-yl)propan-1-ol: Similar structure with a thiophene ring instead of a furan ring.

    ®-3-Amino-3-(5-methylpyridin-2-yl)propan-1-ol: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

    Furan Ring: The presence of the furan ring imparts unique electronic properties and reactivity.

    Chirality: The chiral center at the 3-position provides enantioselectivity in reactions.

    Functional Groups: The combination of amino and alcohol groups allows for diverse chemical transformations.

Properties

IUPAC Name

(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRGGIJURNRMY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.